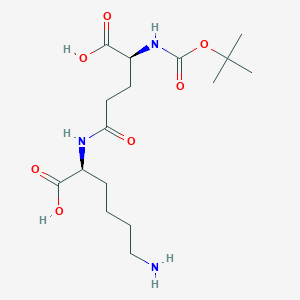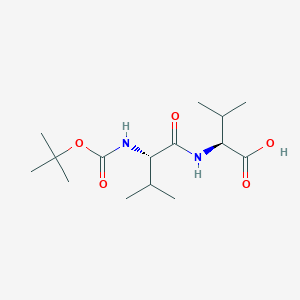
N1,N1,3-Trimethylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from commercially available amines and nitrobenzenes. For instance, a monosubstituted benzene-1,2-diamine building block was prepared from 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene . Another example is the synthesis of a diamine, 1,3-bis(4-aminophenoxy) benzene, which was synthesized from the condensation of resorcinol with p-chloronitrobenzene, followed by reduction . These methods could potentially be adapted for the synthesis of "N1,N1,3-Trimethylbenzene-1,4-diamine" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray diffraction analysis is a common technique used to determine the molecular structure of synthesized compounds. For example, the crystal structure of a related compound, N-(2,3,4-trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine, was determined to be monoclinic with specific cell parameters, and the dihedral angle between the two phenyl rings was found to be 25.9 degrees . Similarly, the structure of another compound, (2E,3E)-N1,N2-bis(2,3,4-trimethoxy-6-methylbenzylidene)-ethane-1,2-diamine, was also elucidated using X-ray diffraction, revealing an E configuration around the central C=N bond . These analyses provide valuable information about the geometry and conformation of the molecules, which could be relevant when studying "this compound".
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving "this compound". However, the synthesis of related compounds suggests that these diamines can participate in condensation reactions to form imines or can be used as building blocks for more complex molecules, such as polyamide-imides . The reactivity of the amino groups in these compounds is a key aspect of their chemistry and could be extrapolated to "this compound".
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized to some extent. For instance, the solubility and thermal stability of polyamide-imides derived from aromatic diamines were studied, showing excellent solubility for most polymers and no significant weight loss up to approximately 450°C . These properties are crucial for the practical application of these materials. The antibacterial activity of some synthesized compounds was also reported to be moderate, indicating potential for biomedical applications . These findings could inform the expected properties of "this compound", although direct studies on this specific compound would be necessary for accurate characterization.
Scientific Research Applications
Synthesis and Properties in Polyimides and Poly(ether imide)s
A study by Wang, Zhao, and Li (2012) demonstrates the use of a diamine, similar in structure to N1,N1,3-Trimethylbenzene-1,4-diamine, in synthesizing fluorinated poly(ether imide)s. These materials showed good solubility, thermal stability, and optical transparency, making them suitable for various applications (Wang, Zhao, & Li, 2012).
Applications in Phosphorus-Nitrogen Compounds
Research by Ilter et al. (2004) explored the use of diamines in creating phosphorus-nitrogen compounds, which resulted in new spiro-cyclic and phosphazene derivatives. These compounds could have potential applications in various chemical industries (Ilter et al., 2004).
Use in Soluble Copoly(amide–imide)s
Yang and Wei (2001) investigated the synthesis of soluble copoly(amide–imide)s using diamines. These materials showed excellent solubility and mechanical properties, suggesting their utility in high-performance polymers (Yang & Wei, 2001).
Corrosion Inhibition Properties
A study by Singh and Quraishi (2016) highlighted the role of compounds like this compound in corrosion inhibition. The compounds showed effective corrosion inhibition in mild steel, which is crucial in industrial applications (Singh & Quraishi, 2016).
Potential in Organic Light Emitting Diodes (OLEDs)
Research by Braveenth et al. (2020) involved the synthesis of bipolar materials using a diamine compound, showing potential as a fluorescent emitter and host for yellow phosphorescent OLEDs. This illustrates the material's relevance in advanced electronic applications (Braveenth et al., 2020).
Applications in Gas Transport Membranes
Bandyopadhyay et al. (2013) demonstrated the use of a newly designed diamine monomer in synthesizing polyamides for membrane-based gas separation. These polymers exhibited high molecular weight, thermal stability, and solubility, beneficial for gas transport applications (Bandyopadhyay et al., 2013).
Mechanism of Action
Mode of Action
Biochemical Pathways
The biochemical pathways affected by N1,N1,3-Trimethylbenzene-1,4-diamine are currently unknown. More research is needed to elucidate the compound’s role in biochemical processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific details about how environmental factors influence the action of this compound are currently unknown .
properties
IUPAC Name |
4-N,4-N,2-trimethylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7-6-8(11(2)3)4-5-9(7)10/h4-6H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKISONDDBRXBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431117 |
Source


|
| Record name | N~4~,N~4~,2-Trimethylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2359-53-7 |
Source


|
| Record name | N~4~,N~4~,2-Trimethylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-N,1-N,3-trimethylbenzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














